1-Pyrrolidinepropanol, alpha-cyclohexyl-alpha-phenyl-, hydrochloride, (R)-

Muscarinic receptor pharmacology Enantioselective binding M1/M4 receptor subtypes

1-Pyrrolidinepropanol, alpha-cyclohexyl-alpha-phenyl-, hydrochloride, (R)- (CAS 30953-82-3), also referred to as (R)-procyclidine hydrochloride or (-)-procyclidine hydrochloride, is the pharmacologically active eutomer of the anticholinergic agent procyclidine. Its (R)-absolute configuration has been confirmed by stereoselective synthesis.

Molecular Formula C19H30ClNO
Molecular Weight 323.9 g/mol
CAS No. 30953-82-3
Cat. No. B10753809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidinepropanol, alpha-cyclohexyl-alpha-phenyl-, hydrochloride, (R)-
CAS30953-82-3
Molecular FormulaC19H30ClNO
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/t19-;/m0./s1
InChIKeyZFSPFXJSEHCTTR-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Procyclidine Hydrochloride (CAS 30953-82-3): Procurement-Grade Chiral Muscarinic Antagonist for Selective Neuroscience Research


1-Pyrrolidinepropanol, alpha-cyclohexyl-alpha-phenyl-, hydrochloride, (R)- (CAS 30953-82-3), also referred to as (R)-procyclidine hydrochloride or (-)-procyclidine hydrochloride, is the pharmacologically active eutomer of the anticholinergic agent procyclidine. Its (R)-absolute configuration has been confirmed by stereoselective synthesis [1]. Unlike the clinically used racemate, the (R)-enantiomer exhibits markedly higher affinity for muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, establishing it as an essential reagent for pharmacological investigations where stereochemical purity directly governs experimental validity [2].

Why Racemic Procyclidine Cannot Substitute for (R)-Procyclidine in Quantitative Muscarinic Pharmacology


Racemic procyclidine contains 50% of the (S)-enantiomer, which possesses 130-fold lower affinity at M1 and M4 receptors and 40-fold lower affinity at M2 receptors relative to the (R)-enantiomer [1]. This stereochemical impurity introduces substantial pharmacological noise: the (S)-enantiomer may produce off-target effects or functionally antagonize desired receptor blockade at escalating concentrations. Moreover, the eudismic ratio of procyclidine (≥375-fold in functional tissue assays) greatly exceeds that of the structurally related antiparkinsonian agent trihexyphenidyl (5.5-fold), indicating that even modest enantiomeric contamination can profoundly distort apparent potency and subtype selectivity [2]. For investigations requiring rigorous muscarinic subtype profiling, enantiomerically pure (R)-procyclidine is indispensable to avoid confounded dose–response relationships.

Quantitative Differentiation Evidence for (R)-Procyclidine Hydrochloride (CAS 30953-82-3) vs. Comparators


130-Fold Binding Affinity Advantage of (R)-Procyclidine Over (S)-Procyclidine at M1 and M4 Receptors

In direct radioligand competition binding experiments, (S)-procyclidine displayed 130-fold lower affinity than (R)-procyclidine for human M1 (neuroblastoma NB-OK 1) and rat M4 (striatum) receptors, and 40-fold lower affinity for rat cardiac M2 receptors [1]. This subtype-dependent stereoselectivity confirms that the (R)-enantiomer is the sole high-affinity ligand at M1 and M4 subtypes.

Muscarinic receptor pharmacology Enantioselective binding M1/M4 receptor subtypes

At Least 375-Fold Functional Stereoselectivity for Procyclidine vs. Only 5.5-Fold for Trihexyphenidyl in Guinea Pig Ileum

Functional assessment at postganglionic acetylcholine receptors of guinea pig ileum revealed an affinity difference between procyclidine enantiomers of at least 375-fold, whereas the enantiomers of the closely related antiparkinsonian agent trihexyphenidyl (benzhexol) differed only 5.5-fold [1]. This corresponds to a >68-fold greater stereoselectivity index for procyclidine.

Functional muscarinic antagonism Stereoselectivity index Anticholinergic potency

8- to 20-Fold Higher Affinity of (R)-Procyclidine Over Achiral Structural Analogs at M1, M2, and M4 Receptors

The achiral diphenyl analog pyrrinol (cyclohexyl→phenyl substitution) exhibited 8-fold lower affinity than (R)-procyclidine at M1 and M4 receptors, and 3-fold lower at M2 [1]. The dicyclohexyl analog hexahydro-procyclidine showed 10- to 20-fold lower affinity across all three receptor subtypes [1]. These data confirm that the specific chiral arrangement of one phenyl and one cyclohexyl group in the (R)-configuration is optimal for muscarinic receptor binding.

Structure-activity relationship Chiral recognition Achiral comparator

Exclusive Patent Protection for (R)-Procyclidine in Urinary Incontinence—An Indication Not Covered by Racemic Procyclidine

A granted patent (JP2001527038A) specifically claims methods for treating urinary incontinence, including bladder detrusor muscle instability, using enantiomerically enriched (R)-procyclidine substantially free of (S)-procyclidine [1]. The racemic form is not approved for this indication, and the patent asserts enantiomer-specific therapeutic utility distinct from the conventional antiparkinsonian/antidyskinetic applications of racemic procyclidine.

Patent differentiation Urinary incontinence Enantiomer-specific therapy

M1/M4-Preferring Selectivity Profile of (R)-Procyclidine Relative to Cardiac M2 Receptors

(R)-Procyclidine demonstrates higher binding affinity for human M1 (neuroblastoma NB-OK 1) and rat M4 (striatum) receptors compared to rat cardiac M2 receptors [1]. This selectivity pattern differs from non-selective antagonists such as atropine, which binds M1–M4 subtypes with comparable high affinity. The M1/M4 preference, combined with the 130-fold stereoselectivity over (S)-procyclidine, suggests a more favorable central vs. peripheral anticholinergic profile.

Receptor subtype selectivity M1/M4 vs. M2 CNS therapeutic window

High-Value Application Scenarios for (R)-Procyclidine Hydrochloride (CAS 30953-82-3) Based on Quantitative Differentiation Evidence


Muscarinic Receptor Subtype Pharmacological Fingerprinting Using Enantiopure (R)-Procyclidine

The 130-fold affinity difference between (R)- and (S)-procyclidine at M1/M4 versus M2 receptors [1] positions (R)-procyclidine as a precision tool for deconvolving muscarinic subtype contributions in native tissue preparations. By comparing concentration–response curves obtained with (R)-procyclidine, racemic procyclidine, and the isolated (S)-enantiomer, researchers can quantitatively estimate the fractional contribution of M1/M4 versus M2 receptors to a given physiological or biochemical endpoint.

Preclinical Development of Enantiomer-Specific Therapies for Urinary Incontinence

The granted patent claiming (R)-procyclidine for urinary incontinence [1] provides a rationale for preclinical programs exploring enantiomer-specific antimuscarinic therapy for overactive bladder and detrusor instability. Unlike racemic procyclidine, which carries a risk of CNS-mediated side effects at therapeutic doses, enantiomerically enriched (R)-procyclidine may offer an improved therapeutic window, as suggested by its M1/M4 selectivity profile [2].

Parkinsonian and Extrapyramidal Symptom Models Requiring Defined Muscarinic Pharmacology

Although racemic procyclidine is used clinically for Parkinson's disease and drug-induced extrapyramidal symptoms, the 50% (S)-enantiomer content introduces pharmacological ambiguity in animal models. The ≥375-fold functional stereoselectivity of procyclidine [1] means that employing pure (R)-procyclidine eliminates this variability, enabling cleaner dose–response relationships and more interpretable behavioral pharmacology data in rodent models of parkinsonism and D2 antagonist-induced catalepsy.

Chiral Purity Analysis and Enantiomeric Reference Standard for Quality Control

As the defined eutomer with confirmed (R)-absolute configuration [1], this compound serves as an essential chiral reference standard for developing and validating analytical methods such as chiral HPLC or capillary electrophoresis for procyclidine enantiomer separation [2]. Pharmaceutical quality control laboratories and contract research organizations require authentic (R)-procyclidine to establish system suitability and enantiomeric purity thresholds for drug substance and finished product release testing.

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